7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHPIFKPBYGVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit various biological activities:
- Anxiolytic Effects : Studies have shown that related compounds can bind to GABA(A) receptors with high affinity and exhibit anxiolytic-like effects without causing sedation. This property is crucial for developing non-sedating anxiolytics that can be used in therapeutic settings .
- Anticonvulsant Activity : The compound may also demonstrate anticonvulsant properties in animal models, providing a basis for its potential use in treating seizure disorders .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds provides insights into the unique properties of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Lacks the phenoxyethyl group | May exhibit different biological activities |
| 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Contains methoxy groups instead of a phenyl group | Potentially different solubility and reactivity |
| 7-[1-(2,6-Dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Chlorinated phenyl substituent | May have enhanced potency or altered pharmacokinetics |
This table emphasizes the structural diversity within the triazolo-pyrimidine family and highlights how specific substitutions can influence biological activity.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of triazolo-pyrimidine derivatives:
- Study on Anxiolytic Properties : A study demonstrated that derivatives similar to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine show significant anxiolytic effects in rodent models without sedation at effective doses. This characteristic is particularly beneficial for patients requiring anxiety relief without the side effects associated with traditional benzodiazepines .
- Anticonvulsant Research : Another study highlighted the anticonvulsant effects of triazolopyridazine derivatives in mouse models. These findings suggest that similar structural modifications could enhance the anticonvulsant efficacy of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as well .
Mechanism of Action
The mechanism of action of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations at the 7-Position
The 7-substituent is critical for modulating biological activity and physicochemical properties. Key analogs and their substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance polarity and binding to targets like DHODH .
- Lipophilic substituents (e.g., 2,6-dimethylphenoxy) improve membrane permeability but may reduce aqueous solubility.
Enzyme Inhibition
- DHODH Inhibitors : Compound 30 () and (5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)-phenyl-amine () inhibit DHODH, a target in autoimmune diseases and cancer. The 2,6-difluorophenyl group in Compound 30 confers high potency (IC₅₀ < 100 nM) .
- BRD4 Inhibitors: Compounds like 8e () with chlorothiophene substituents show nanomolar IC₅₀ values, highlighting the importance of heterocyclic substituents for kinase selectivity .
Microtubule Stabilization
- Compounds in (e.g., 39, 40) stabilize microtubules via iodine and trifluoromethyl groups, relevant for neurodegenerative disease therapeutics. Their bulky substituents enhance binding to β-tubulin .
Herbicidal Activity
Physicochemical Properties
Notes:
- The target compound’s 2,6-dimethylphenoxy group likely increases logP compared to methoxy or fluorine-substituted analogs.
- Higher melting points (e.g., 231°C for Compound 30) correlate with crystalline packing influenced by halogen substituents .
Biological Activity
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 477865-17-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 283.33 g/mol. Its structure features a triazolo-pyrimidine core that is known for various pharmacological activities.
Antiproliferative Activity
Research indicates that compounds with similar triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives of triazolo-pyrimidines have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2-(Pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | MCF-7 (Breast Cancer) | 12.5 |
| 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | A549 (Lung Cancer) | TBD |
Note: TBD indicates that specific values for this compound are not yet established in the literature.
Enzyme Inhibition
The biological activity of triazole derivatives often includes enzyme inhibition. For example, compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders . This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
Study on Synthesis and Biological Evaluation
A study focused on synthesizing a series of triazolo-pyrimidine derivatives demonstrated that modifications to the phenoxy group significantly affected biological activity. The synthesized compounds were screened for cytotoxicity against several cancer cell lines. The results indicated that the presence of electron-withdrawing groups enhanced antiproliferative activity .
Mechanistic Insights
Further investigations into the mechanisms of action revealed that some triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic Question
- Enzyme inhibition assays : Measure IC₅₀ against targets like dihydroorotate dehydrogenase (DHODH) using spectrophotometric methods .
- Antiviral activity : Quantify viral load reduction in SARS-CoV-2 replicon systems via RT-qPCR .
- Cytotoxicity : Assess cancer cell viability (e.g., MCF-7) using MTT assays .
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Enzyme inhibition | DHODH | IC₅₀ (µM) | |
| Antiviral | SARS-CoV-2 | Viral RNA reduction | |
| Cytotoxicity | MCF-7 cells | % Viability |
How can discrepancies in enzymatic inhibition data across studies be resolved?
Advanced Question
Contradictions may arise from:
- Assay conditions (pH, temperature, substrate concentration).
- Enzyme source (recombinant vs. native).
- Inhibitor pre-treatment time .
Q. Methodological Solutions :
- Standardize protocols (e.g., fixed substrate Km).
- Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
- Validate with molecular docking to confirm binding poses .
What strategies optimize reaction yield and purity in scaled-up synthesis?
Advanced Question
- Catalyst screening : Test transition metals (e.g., Cu, Ce) for improved regioselectivity .
- Solvent optimization : Replace dichlorobenzene with greener solvents (e.g., cyclopentyl methyl ether) .
- Purification : Use gradient column chromatography (e.g., EtOAc/light petroleum) or recrystallization .
Which computational approaches predict target interactions and SAR?
Advanced Question
- Molecular docking : Simulate binding to DHODH (PDB: 1D3G) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity .
- MD simulations : Assess binding stability over 100 ns trajectories .
How to conduct a comparative SAR analysis with structural analogs?
Advanced Question
- Design analogs : Vary substituents (e.g., 4-fluorophenyl, trifluoromethyl) .
- Test activity : Compare IC₅₀ in enzyme assays and logP for bioavailability .
| Analog | Substituent | IC₅₀ (µM) | logP |
|---|---|---|---|
| 5-Methyl derivative | Methyl at C5 | 0.45 | 2.1 |
| 4-Fluorophenyl derivative | Fluorophenyl at C7 | 0.32 | 2.8 |
How to address stability issues under varying pH conditions?
Advanced Question
- Accelerated stability studies : Incubate compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder .
What experiments confirm the mechanism of action in cellular models?
Advanced Question
- Gene knockout : Use CRISPR/Cas9 to delete DHODH and assess resistance .
- Metabolomics : Quantitate pyrimidine depletion via LC-MS .
- Western blotting : Measure downstream targets (e.g., p53, caspase-3) .
How to analyze metabolic stability using in vitro models?
Advanced Question
- Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS .
- CYP450 inhibition screening : Identify metabolic pathways using isoform-specific probes .
| Model | Parameter | Outcome |
|---|---|---|
| HLM (human) | t₁/₂ (min) | 45.2 ± 3.1 |
| CYP3A4 inhibition | IC₅₀ (µM) | >100 (no inhibition) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
